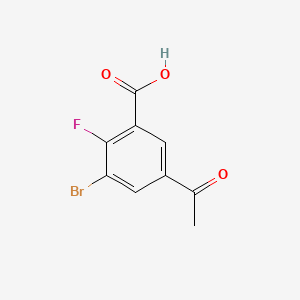
5-Acetyl-3-bromo-2-fluorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-3-bromo-2-fluorobenzoic acid: is an organic compound with the molecular formula C9H6BrFO3 It is a derivative of benzoic acid, featuring acetyl, bromo, and fluoro substituents on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-bromo-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with 2-fluorobenzoic acid, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromo substituent at the 3-position.
Acetylation: The resulting 3-bromo-2-fluorobenzoic acid is then subjected to Friedel-Crafts acylation using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3) to introduce the acetyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromo and fluoro) on the aromatic ring.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromo substituent is replaced by various aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd/C) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
Substitution: Formation of various substituted benzoic acids or benzyl alcohols.
Oxidation: Conversion to 5-acetyl-3-bromo-2-fluorobenzoic acid derivatives with carboxylic acid groups.
Reduction: Formation of 5-hydroxy-3-bromo-2-fluorobenzoic acid.
科学研究应用
Chemistry
In organic synthesis, 5-Acetyl-3-bromo-2-fluorobenzoic acid serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s derivatives are explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its role in drug design and development, aiming to create new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and dyes. Its unique chemical structure allows for the development of materials with specific properties, such as improved stability and reactivity.
作用机制
The mechanism of action of 5-Acetyl-3-bromo-2-fluorobenzoic acid and its derivatives involves interactions with various molecular targets. The electron-withdrawing groups (bromo and fluoro) influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
3-Bromo-2-fluorobenzoic acid: Lacks the acetyl group, making it less versatile in certain synthetic applications.
5-Bromo-2-fluorobenzoic acid:
2-Bromo-5-fluorobenzoic acid: Different substitution pattern, leading to variations in chemical properties and reactivity.
Uniqueness
5-Acetyl-3-bromo-2-fluorobenzoic acid stands out due to the presence of both electron-withdrawing (bromo and fluoro) and electron-donating (acetyl) groups on the aromatic ring. This unique combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
分子式 |
C9H6BrFO3 |
|---|---|
分子量 |
261.04 g/mol |
IUPAC 名称 |
5-acetyl-3-bromo-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H6BrFO3/c1-4(12)5-2-6(9(13)14)8(11)7(10)3-5/h2-3H,1H3,(H,13,14) |
InChI 键 |
SUZNWEDGHCNDCR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Bicyclo[2.2.2]octan-1-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14025545.png)
![tert-butyl 2-amino-3a,4,7,7a-tetrahydrothiazolo[5,4-c]pyridine-5(6H)-carboxylate](/img/structure/B14025554.png)
![[3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone](/img/structure/B14025561.png)
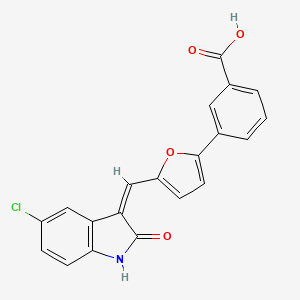
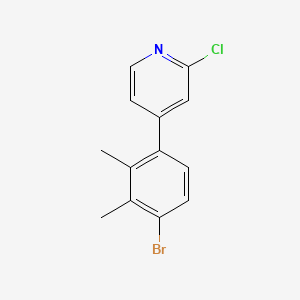

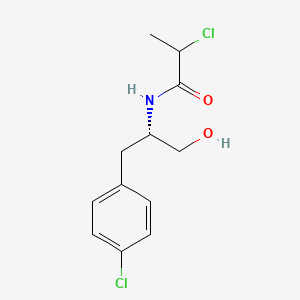
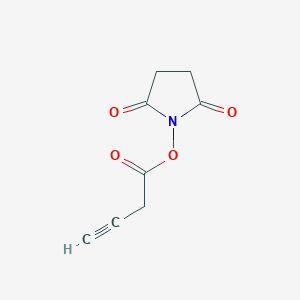
![2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol](/img/structure/B14025592.png)
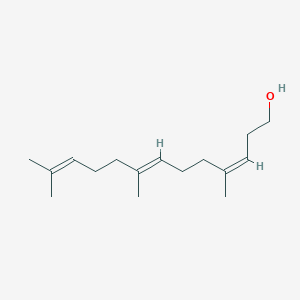
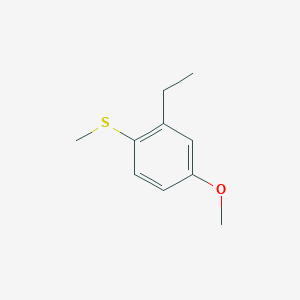
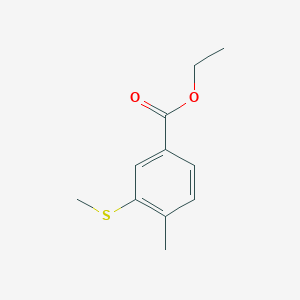
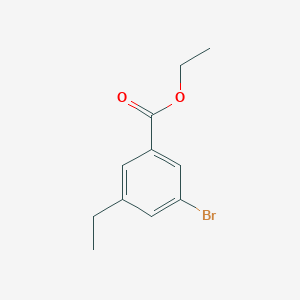
![4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B14025611.png)
